molecular formula C6H12ClNO B2520470 (2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride CAS No. 2031241-97-9

(2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride

Cat. No.: B2520470
CAS No.: 2031241-97-9
M. Wt: 149.62
InChI Key: BWAQJMHAMWXPKL-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a tetrahydrofuran ring with a vinyl group and an amine group, makes it an interesting subject for research and application in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride typically involves the regio- and stereoselective conversion of precursor compounds. One common method includes the hydrobromolysis of β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation, intramolecular cyclization, and oxazolidinone ring opening . These reactions are carried out under controlled conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrahydrofuran-3-one derivatives, while reduction can produce ethyl-substituted tetrahydrofuran compounds.

Scientific Research Applications

(2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the vinyl group can participate in conjugation reactions, affecting the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-Vinyltetrahydrofuran-3-amine hydrochloride is unique due to its specific combination of a tetrahydrofuran ring, a vinyl group, and an amine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2S,3R)-2-ethenyloxolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6-5(7)3-4-8-6;/h2,5-6H,1,3-4,7H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAQJMHAMWXPKL-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(CCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1[C@@H](CCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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